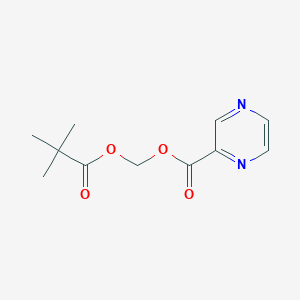![molecular formula C18H30O3Si B8634214 methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate](/img/structure/B8634214.png)
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a triisopropylsiloxy group attached to the phenyl ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate typically involves the esterification of 4-(triisopropylsiloxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-(triisopropylsiloxy)phenylacetic acid+methanolacid catalystMethyl 4-(triisopropylsiloxy)phenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form 4-(triisopropylsiloxy)phenylacetic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triisopropylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4-(triisopropylsiloxy)phenylacetic acid and methanol.
Reduction: 4-(triisopropylsiloxy)phenylmethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with enzymes or receptors in biological systems. The triisopropylsiloxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenylacetate: An ester with a similar structure but without the triisopropylsiloxy group.
Ethyl 4-(triisopropylsiloxy)phenylacetate: An ester with an ethyl group instead of a methyl group.
4-(triisopropylsiloxy)phenylacetic acid: The acid form of the compound.
Uniqueness
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate is unique due to the presence of the triisopropylsiloxy group, which imparts distinct chemical properties such as increased steric hindrance and altered reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H30O3Si |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
methyl 2-[4-tri(propan-2-yl)silyloxyphenyl]acetate |
InChI |
InChI=1S/C18H30O3Si/c1-13(2)22(14(3)4,15(5)6)21-17-10-8-16(9-11-17)12-18(19)20-7/h8-11,13-15H,12H2,1-7H3 |
Clé InChI |
OWFPSZQZAFEKHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,6-Dichloropyridazin-4-yl)-piperazin-1-yl]-ethanol](/img/structure/B8634140.png)




![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B8634186.png)
![N,4-dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B8634189.png)
![[1,1-Biphenyl]-3-carbaldehyde,4,5-dihydroxy-](/img/structure/B8634195.png)

![(3-Ethyl-8,10-diphenyl-1,5-dioxa-9-thiaspiro[5.5]undecan-3-yl)methanol](/img/structure/B8634210.png)



